

Tredaptive's Impact on Vascular Events: A Quantitative Analysis

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Compound of Interest

Compound Name: Tredaptive

Cat. No.: B1245522

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Application Notes and Protocols for Researchers

Introduction

Tredaptive was a combination drug containing extended-release niacin and laropiprant. Niacin, a well-established lipid-modifying agent, was included for its potential to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Laropiprant was incorporated to mitigate the common side effect of niacin-induced flushing. The therapeutic rationale was that by improving lipid profiles, **Tredaptive** would reduce the risk of vascular events in high-risk patients. However, large-scale clinical trials, notably HPS2-THRIVE and AIM-HIGH, were conducted to rigorously quantify this effect. These studies ultimately led to the withdrawal of **Tredaptive** from the market. This document provides a detailed overview of the quantitative findings and experimental protocols from these key clinical trials.

Data Presentation: Quantifying the Effect on Vascular Events

The clinical evidence for **Tredaptive**'s effect on vascular events is primarily derived from two major randomized controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).

HPS2-THRIVE Trial: Primary and Secondary Endpoint Data

The HPS2-THRIVE study evaluated the addition of extended-release niacin/laropiprant to statin therapy in patients at high risk for vascular events.

Outcome	Tredaptive + Statin (n=12,838)	Placebo + Statin (n=12,835)	Risk Ratio (95% CI)	P-value
Primary Endpoint: Major Vascular Events*	13.2%	13.7%	0.96 (0.90 - 1.03)	0.29

*Major vascular events were a composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.[\[1\]](#)

Selected Adverse Events	Tredaptive + Statin	Placebo + Statin	Statistically Significant Increase
Diabetic Complications	Increased	Baseline	Yes
New Onset Diabetes	Increased	Baseline	Yes
Infection	Increased	Baseline	Yes
Gastrointestinal	Increased	Baseline	Yes
Musculoskeletal	Increased	Baseline	Yes
Bleeding (including intracranial)	Increased	Baseline	Yes
Skin-related	Increased	Baseline	Yes

AIM-HIGH Trial: Primary Endpoint Data

The AIM-HIGH trial investigated the effect of extended-release niacin added to statin therapy in patients with established cardiovascular disease, low HDL cholesterol, and elevated triglycerides.

Outcome	Niacin + Statin (n=1,718)	Placebo + Statin (n=1,696)	Hazard Ratio (95% CI)	P-value
Primary Endpoint: Major Cardiovascular Events*	16.4%	16.2%	1.02 (0.87 - 1.21)	0.79

*Primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[\[2\]](#)[\[3\]](#)

Experimental Protocols

HPS2-THRIVE Trial Methodology

Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Patient Population: 25,673 patients aged 50 to 80 years with a history of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes mellitus with symptomatic coronary heart disease.[\[3\]](#)[\[6\]](#)

Inclusion Criteria:

- History of myocardial infarction.
- Cerebrovascular atherosclerotic disease (e.g., ischemic stroke, transient ischemic attack).
- Peripheral arterial disease.
- Diabetes mellitus with evidence of symptomatic coronary heart disease.[\[6\]](#)

Exclusion Criteria:

- Severe renal insufficiency.
- Active inflammatory muscle disease.
- Previous significant adverse reaction to statins, ezetimibe, niacin, or laropiprant.
- Active peptic ulcer disease.[6]

Intervention:

- All participants received background therapy with simvastatin 40 mg daily, with or without ezetimibe 10 mg daily.
- Patients were then randomized to receive either:
 - Extended-release niacin 2 g and laropiprant 40 mg daily.
 - Matching placebo.[3][4]

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[4]

AIM-HIGH Trial Methodology

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low baseline HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglyceride levels (150-400 mg/dL).[2]

Inclusion Criteria:

- Age 45 years or older.
- Established cardiovascular disease (coronary, cerebrovascular, or peripheral arterial disease).
- Low HDL cholesterol and elevated triglycerides.[7]

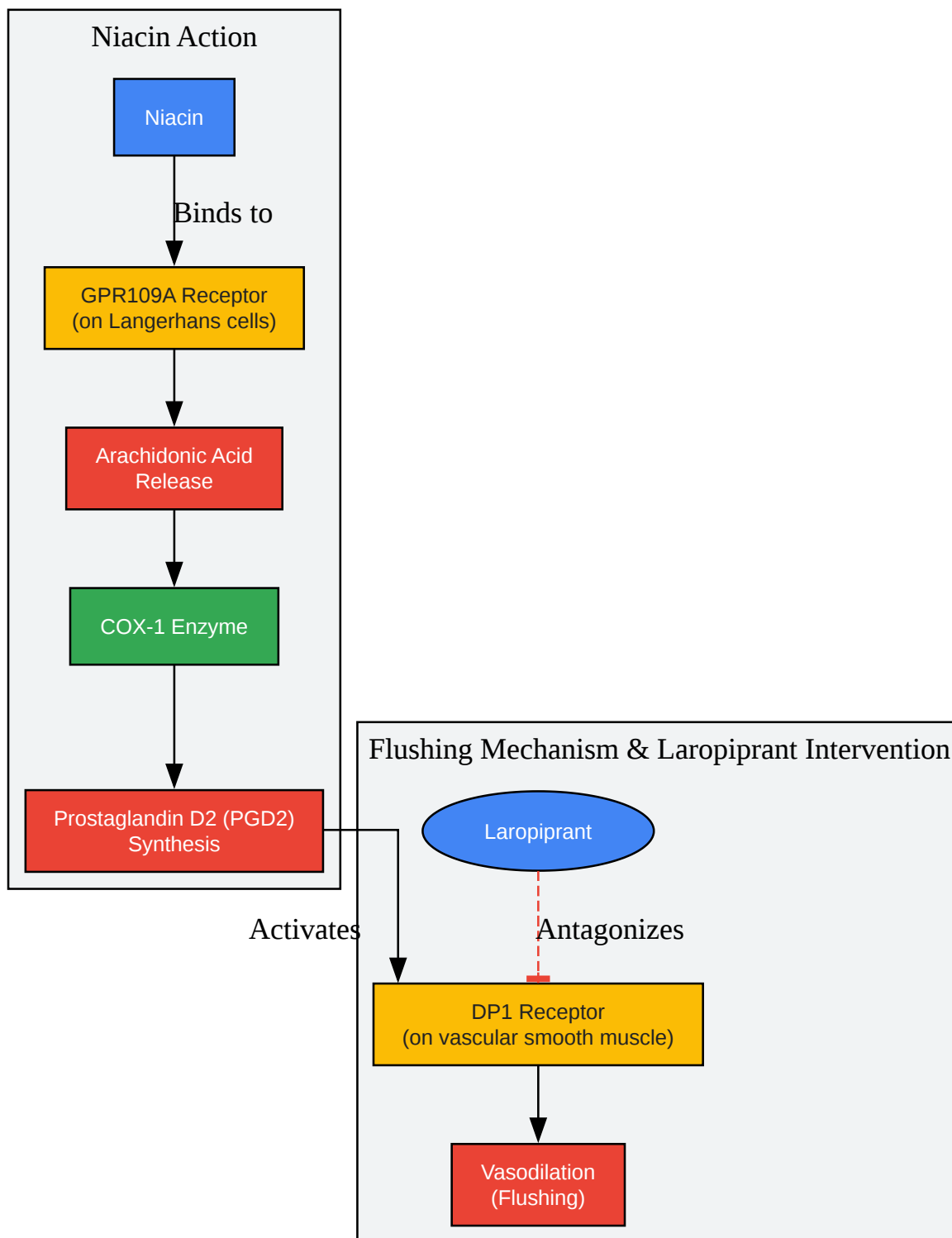
Intervention:

- All participants received intensive statin therapy (simvastatin plus ezetimibe if needed) to maintain LDL cholesterol levels between 40 and 80 mg/dL.
- Patients were randomized to receive either:
 - Extended-release niacin at a dose of 1500 to 2000 mg daily.
 - Matching placebo.[\[2\]](#)

Primary Endpoint: The primary endpoint was the time to the first major cardiovascular event, defined as a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[\[2\]](#)[\[8\]](#)

Mandatory Visualizations

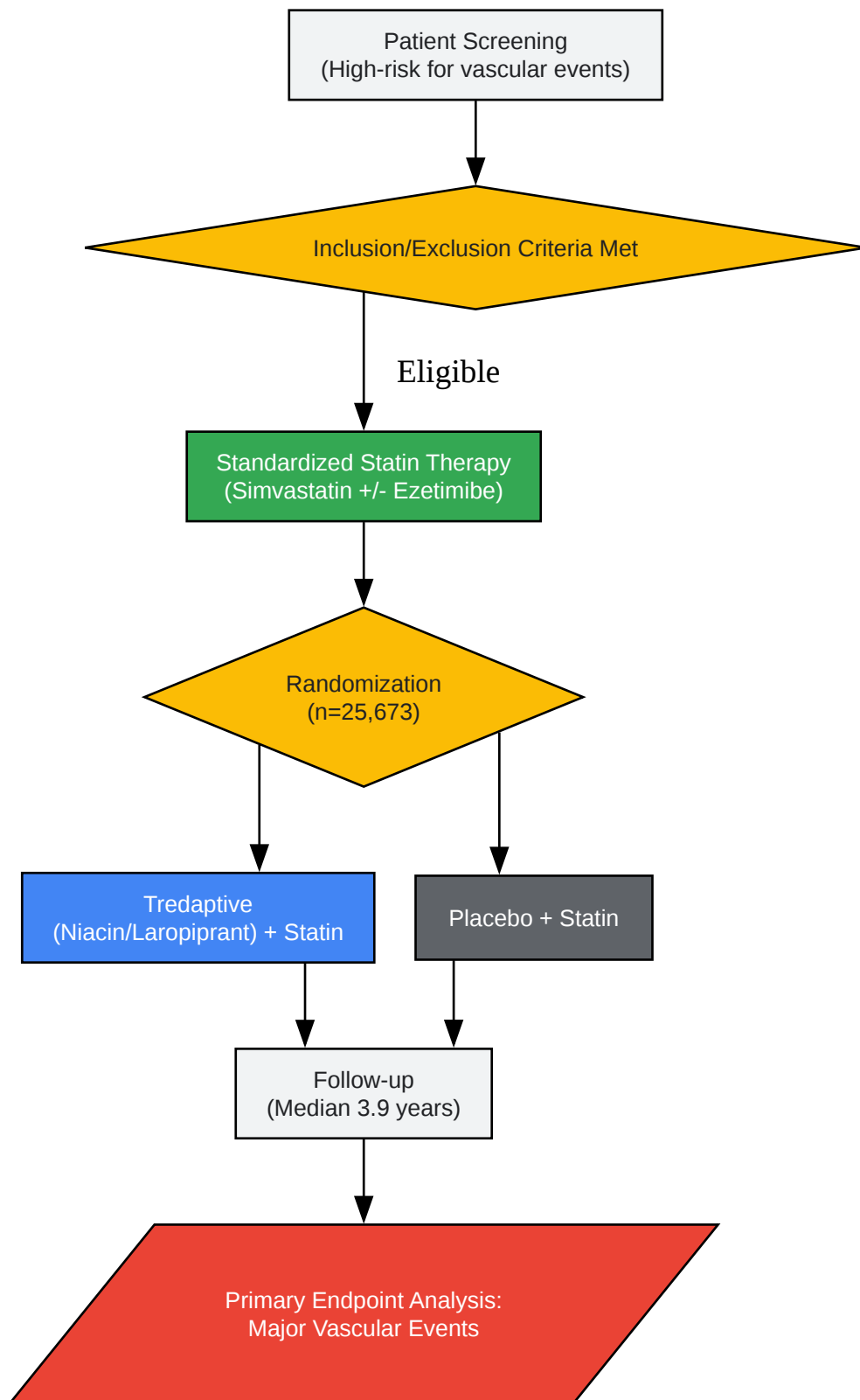
Signaling Pathway of Niacin-Induced Flushing and Laropiprant Inhibition



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Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.

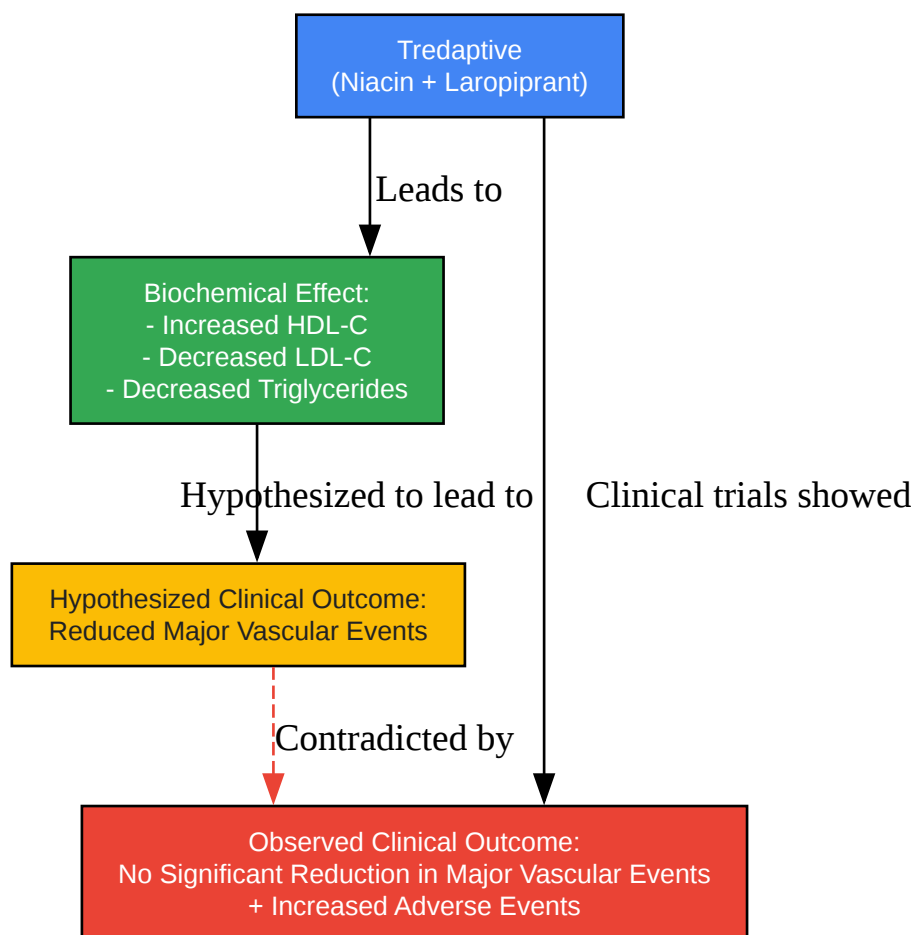
HPS2-THRIVE Experimental Workflow



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Caption: High-level experimental workflow of the HPS2-THRIVE clinical trial.

Logical Relationship: Tredaptive, Lipid Modification, and Clinical Outcomes



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Caption: The logical disconnect between **Tredaptive**'s biochemical effects and clinical outcomes.

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